molecular formula C3H8N2O B13295004 Pyrazolidin-4-ol

Pyrazolidin-4-ol

Cat. No.: B13295004
M. Wt: 88.11 g/mol
InChI Key: RPHNCVUQQDZKLE-UHFFFAOYSA-N
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Description

Pyrazolidin-4-ol is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms and one hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazolidin-4-ol can be synthesized through the direct heterocyclization of 1,2-diphenylhydrazine with 1-chloro-2,3-epoxypropane. The reaction is typically carried out in the presence of acetic acid and methanol as solvents at temperatures ranging from 45°C to 50°C for about 32 hours . The reaction yields 1,2-diphenylthis compound, which can be further modified to produce various derivatives.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free synthesis methods, such as mechanochemical milling, have been explored to produce this compound in an eco-friendly manner .

Chemical Reactions Analysis

Types of Reactions: Pyrazolidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of pyrazolidin-4-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been found to inhibit specific enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

    Pyrazolidine: A parent compound of pyrazolidin-4-ol, lacking the hydroxyl group.

    Pyrazole: Another five-membered heterocycle with two nitrogen atoms but differing in the position of the nitrogen atoms.

    Pyrazolinone: Contains a carbonyl group, making it structurally different but chemically related.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Pyrazolidin-4-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a hydroxyl group (-OH) at position 4. The molecular formula is C3H6N2OC_3H_6N_2O, and it exhibits a range of physical and chemical properties conducive to biological activity.

1. Antioxidant Activity

Research indicates that this compound derivatives exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A study demonstrated that certain derivatives could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

This compound compounds have shown promising antimicrobial effects against various pathogens. In vitro studies have reported their efficacy against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes .

3. Anti-inflammatory Effects

Studies indicate that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

4. Anticancer Potential

Recent investigations into the anticancer properties of this compound derivatives have yielded encouraging results. Several compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. The proposed mechanisms include induction of apoptosis and cell cycle arrest .

5. Neurological Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

Data Table: Biological Activities of this compound Derivatives

Activity TypeAssay MethodResults SummaryReference
AntioxidantDPPH, ABTSSignificant free radical scavenging activity
AntimicrobialDisk diffusion methodEffective against E. coli, S. aureus
Anti-inflammatoryCytokine assayReduced TNF-alpha and IL-6 levels
AnticancerMTT assayCytotoxicity against MCF-7 and A549 cell lines
NeuroprotectiveNeuroprotection assaysReduced neuronal apoptosis in models of injury

Case Study 1: Antioxidant Properties

A study conducted by Carraro Junior et al. evaluated the antioxidant capacity of a series of this compound derivatives using multiple assays (DPPH, ABTS). The results indicated that modifications at specific positions significantly enhanced the antioxidant activity compared to the parent compound .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of this compound derivatives, researchers synthesized several analogs and tested them against various cancer cell lines. The most potent derivative showed IC50 values in the low micromolar range against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Properties

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

pyrazolidin-4-ol

InChI

InChI=1S/C3H8N2O/c6-3-1-4-5-2-3/h3-6H,1-2H2

InChI Key

RPHNCVUQQDZKLE-UHFFFAOYSA-N

Canonical SMILES

C1C(CNN1)O

Origin of Product

United States

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